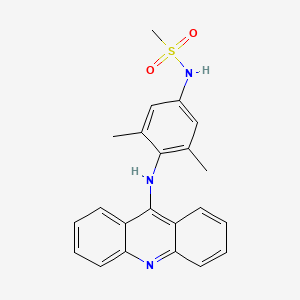
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a methanesulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- typically involves the reaction of 9-aminoacridine with 4-chloro-3,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
科学研究应用
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the acridine moiety, which exhibits fluorescence properties.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and other cancers. The compound has shown promise in inhibiting the growth of cancer cells by intercalating into DNA and disrupting its function.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- involves its interaction with DNA. The acridine moiety intercalates between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This disruption of DNA function ultimately results in the inhibition of cell growth and proliferation. The compound also targets topoisomerase II, an enzyme involved in DNA replication, further contributing to its anticancer effects.
相似化合物的比较
Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- can be compared with other similar compounds, such as:
N-(4-(9-acridinylamino)-3-methoxyphenyl)methanesulfonamide: Similar structure but with a methoxy group instead of dimethyl groups.
4’-(9-Acridinylamino)methanesulfonanilide: Another acridine-based sulfonamide with different substituents on the phenyl ring.
Uniqueness
The uniqueness of Methanesulfonamide, N-(4-(9-acridinylamino)-3,5-dimethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dimethyl groups on the phenyl ring enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to similar compounds.
属性
CAS 编号 |
86955-70-6 |
|---|---|
分子式 |
C22H21N3O2S |
分子量 |
391.5 g/mol |
IUPAC 名称 |
N-[4-(acridin-9-ylamino)-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-12-16(25-28(3,26)27)13-15(2)21(14)24-22-17-8-4-6-10-19(17)23-20-11-7-5-9-18(20)22/h4-13,25H,1-3H3,(H,23,24) |
InChI 键 |
PDYSJYODMRGHAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1NC2=C3C=CC=CC3=NC4=CC=CC=C42)C)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















